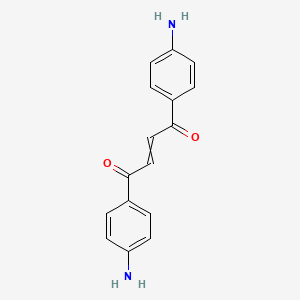
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione is an organic compound with the molecular formula C16H14N2O2. It is characterized by the presence of two amino groups attached to phenyl rings, which are connected by a but-2-ene-1,4-dione linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione can be synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde with malonic acid, followed by reduction and amination reactions. The key steps include:
Condensation Reaction: 4-nitrobenzaldehyde reacts with malonic acid in the presence of a base (e.g., pyridine) to form 1,4-bis(4-nitrophenyl)but-2-ene-1,4-dione.
Reduction Reaction: The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amination Reaction: The resulting intermediate is then subjected to amination to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides[][3].
Major Products
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used[][3].
Applications De Recherche Scientifique
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive amino groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials[][4].
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diaminodiphenylmethane: Similar structure with a methylene linker instead of a but-2-ene-1,4-dione linker.
4,4’-Diaminodiphenylsulfone: Contains a sulfone linker, offering different chemical properties and reactivity.
4,4’-Diaminodiphenylurea: Features a urea linker, providing unique biological activities.
Uniqueness
1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione is unique due to its but-2-ene-1,4-dione linker, which imparts distinct electronic and steric properties. This structure allows for specific interactions and reactivity that are not observed in similar compounds with different linkers .
Propriétés
Numéro CAS |
143053-19-4 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
1,4-bis(4-aminophenyl)but-2-ene-1,4-dione |
InChI |
InChI=1S/C16H14N2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |
Clé InChI |
VRDNJCVLJAWJPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)

![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)
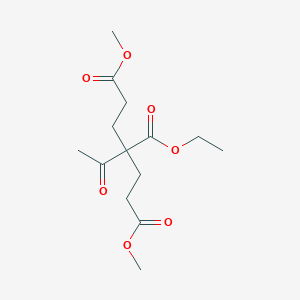
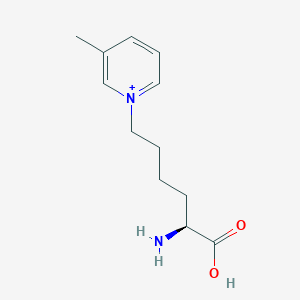
![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)
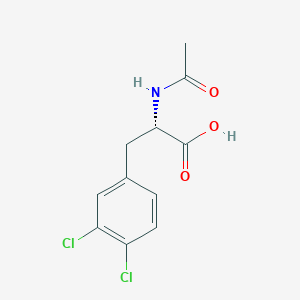
![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)
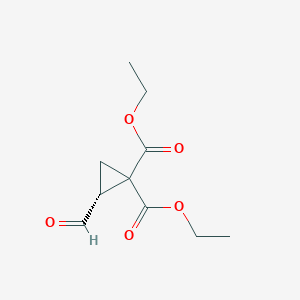
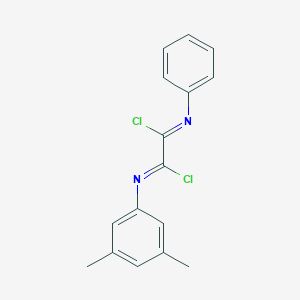
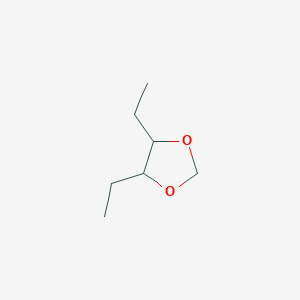
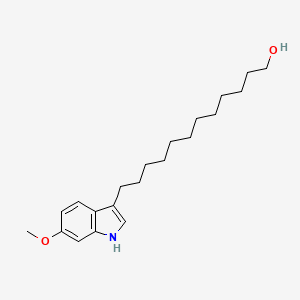
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
